Octadec-8-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

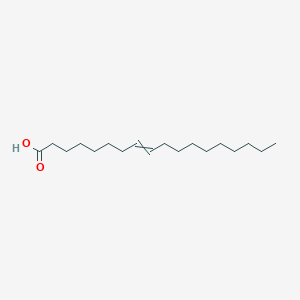

Structure

3D Structure

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadec-8-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20) |

InChI Key |

WRIDQFICGBMAFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC(=O)O |

Synonyms |

8-octadecenoic acid 8-octadecenoic acid, (E)-isomer 8-octadecenoic acid, (Z)-isomer 8-octadecenoic acid, sodium salt, (Z)-isomer cis-8-octadecenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

biological role of Octadec-8-enoic acid in metabolic pathways

An In-depth Technical Guide on the Biological Role of Octadec-8-enoic Acid and its Isomers in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific biological role of this compound is limited. This guide provides a comprehensive overview of the metabolic pathways relevant to 18-carbon monounsaturated fatty acids (C18:1), using more thoroughly researched isomers such as petroselinic acid (cis-6-octadecenoic acid), vaccenic acid (11-octadecenoic acid), and the common oleic acid (9-octadecenoic acid) as primary examples to illustrate the fundamental biochemical principles.

Introduction to Octadecenoic Acids

Octadecenoic acids are a class of monounsaturated fatty acids (MUFAs) containing an 18-carbon chain and a single double bond. Their biological function is critically dependent on the position (delta-x) and geometry (cis/trans) of this double bond. While oleic acid (cis-Δ9-18:1) is the most common C18:1 MUFA in nature, other isomers, though less abundant, play unique roles in metabolism. This compound (8-18:1) is a rare positional isomer. Its trans form, for instance, is a long-chain fatty acid.[1] This guide will explore the synthesis, degradation, and metabolic significance of these fatty acids, with a particular focus on pathways that are crucial for cellular function and are of interest in drug development.

Biosynthesis and Degradation

De Novo Biosynthesis of the Saturated Precursor

The synthesis of all octadecenoic acid isomers begins with the de novo synthesis of the saturated 18-carbon fatty acid, stearic acid (18:0). This process occurs in the cytoplasm (and in the chloroplasts in plants) and involves two key enzymatic systems:

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the primary two-carbon donor for fatty acid elongation.

-

Fatty Acid Synthase (FAS): This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate (16:0). Palmitate is then elongated to stearoyl-CoA (18:0).

Desaturation to Form Monounsaturated Fatty Acids

The introduction of a double bond into the stearoyl-CoA backbone is catalyzed by stearoyl-CoA desaturase (SCD) enzymes, also known as fatty acyl-CoA Δ9-desaturases. These enzymes are located in the endoplasmic reticulum membrane.

-

Formation of Oleic Acid (Δ9): The most common desaturation event, where SCD1 introduces a double bond at the 9th carbon position, yielding oleic acid (cis-Δ9-18:1).

-

Formation of Other Isomers: The synthesis of isomers like this compound would require a desaturase with different positional specificity, such as a hypothetical Δ8-desaturase . In plants of the Apiaceae family, a unique Δ4-palmitoyl-ACP desaturase initiates a pathway that leads to the synthesis of petroselinic acid (cis-Δ6-18:1).[2] The biosynthesis of cis-vaccenic acid (cis-Δ11-18:1) can occur through the elongation of palmitoleic acid (16:1n-7).

References

biosynthesis pathway of C18:1 fatty acid isomers

An In-Depth Technical Guide to the Biosynthesis of C18:1 Fatty Acid Isomers

Abstract

Monounsaturated C18:1 fatty acids are fundamental components of cellular lipids, playing critical roles in membrane fluidity, energy storage, and cellular signaling. The C18:1 isomers, primarily oleic acid, vaccenic acid, and their trans-counterparts like elaidic acid, are synthesized through distinct and highly regulated biosynthetic pathways across different biological kingdoms. This technical guide provides a comprehensive overview of the core biosynthetic routes for these key isomers. We detail the aerobic desaturation pathway prevalent in eukaryotes for oleic acid synthesis, the anaerobic pathway used by many bacteria to produce vaccenic acid, and the bacterial mechanisms leading to the formation of trans isomers. This document includes summaries of quantitative data, detailed experimental protocols for fatty acid analysis, and pathway visualizations to serve as a critical resource for researchers, scientists, and professionals in drug development.

Biosynthesis of Oleic Acid (cis-Δ9-18:1): The Aerobic Desaturation Pathway

In mammals and other eukaryotes, the synthesis of oleic acid (cis-Δ9-18:1), the most abundant monounsaturated fatty acid (MUFA), is predominantly carried out through an oxygen-dependent pathway.[1] This process is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD), a key regulator of lipid metabolism.[2][3]

The Stearoyl-CoA Desaturase (SCD) Reaction

SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a single double bond at the delta-9 (Δ9) position of saturated fatty acyl-CoAs.[1][3][4] The primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[1]

The reaction requires molecular oxygen (O₂) and electrons transferred from NADPH via a short electron transport chain involving NAD(P)-cytochrome b5 reductase and cytochrome b5.[4] The overall reaction is as follows:

Stearoyl-CoA (18:0) + NADPH + H⁺ + O₂ → Oleoyl-CoA (cis-Δ9-18:1) + NADP⁺ + 2 H₂O

The presence and activity of SCD are crucial for maintaining the cellular balance of saturated fatty acids (SFAs) to MUFAs, which directly impacts membrane fluidity and signal transduction.[3][4]

Caption: The SCD1-catalyzed conversion of Stearoyl-CoA to Oleoyl-CoA in the ER.

Regulation of Oleic Acid Synthesis

SCD1 activity is a critical metabolic control point and is tightly regulated at the transcriptional level by various factors, including diet and hormones.[1][4] Insulin, released in a fed state, strongly upregulates SCD1 expression, promoting the conversion of excess carbohydrates into MUFAs for storage.[4][5] This is mediated through the activation of transcription factors like SREBP-1c.[4] Conversely, hormones like glucagon (during fasting) and leptin inhibit SCD1 expression.[1][6] The accumulation of long-chain fatty acyl-CoAs can also allosterically inhibit the pathway.[5] Dysregulation of SCD1 is implicated in numerous metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, making it a significant therapeutic target.[2][7]

Caption: Hormonal and dietary regulation of SCD1 and its link to metabolic health.

Biosynthesis of Vaccenic Acid (cis-Δ11-18:1): The Anaerobic Pathway

Many bacteria, including Escherichia coli, synthesize monounsaturated fatty acids through an oxygen-independent (anaerobic) pathway.[8][9] This pathway produces cis-vaccenic acid (cis-Δ11-18:1) as its primary C18:1 product, differing in double bond position from the oleic acid produced in eukaryotes.[10]

The anaerobic pathway is an integral part of the Type II fatty acid synthesis (FASII) cycle. The key branch point occurs at the C10 intermediate stage. The enzyme FabA , a bifunctional 3-hydroxydecanoyl-ACP dehydratase/isomerase, catalyzes both the dehydration of 3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP (a step in saturated fatty acid synthesis) and its isomerization to cis-3-decenoyl-ACP.[10]

The cis-3-decenoyl-ACP intermediate cannot be processed by the standard elongating enzyme (FabI) and is instead specifically elongated by FabB (β-ketoacyl-ACP synthase I).[10] FabB catalyzes the condensation of cis-3-decenoyl-ACP with malonyl-ACP, initiating a series of elongation cycles that preserve the cis double bond. This process ultimately yields palmitoleic acid (16:1Δ9) and, after one more elongation cycle, cis-vaccenic acid (18:1Δ11).[10]

Caption: Branch point in bacterial FASII leading to saturated vs. unsaturated fatty acids.

Formation of trans-C18:1 Isomers

Trans fatty acids are not typically synthesized de novo by mammals. Their presence in tissues is primarily due to dietary intake or the action of microorganisms. The two main biological formation routes are direct enzymatic isomerization and biohydrogenation in the rumen.

Bacterial cis-trans Isomerization

Certain aerobic bacteria, such as Pseudomonas putida, can directly convert cis unsaturated fatty acids in their cell membranes to their trans isomers.[11][12] This conversion is catalyzed by a periplasmic cis-trans isomerase and serves as a rapid adaptive mechanism to decrease membrane fluidity in response to environmental stressors like toxic substances or temperature changes.[11][12] This process isomerizes the double bond without shifting its position, meaning oleic acid (cis-Δ9) would be converted to elaidic acid (trans-Δ9).[12]

Rumen Biohydrogenation

In the anaerobic environment of the ruminant stomach, a consortium of bacteria metabolizes dietary polyunsaturated fatty acids (like linoleic and linolenic acid) through a process called biohydrogenation, ultimately converting them to stearic acid (18:0).[13] This multi-step process generates a complex mixture of geometric and positional C18:1 isomers as intermediates.[14] For example, the biohydrogenation of linoleic acid (cis-9, cis-12-18:2) can produce vaccenic acid (trans-11-18:1) and other trans-18:1 isomers.[15] These microbially-produced trans fats can then be absorbed by the animal and incorporated into meat and dairy products.[15]

Caption: Two primary microbial pathways for the formation of trans-C18:1 fatty acids.

Quantitative Data Summary

Quantitative analysis provides insight into the efficiency and prevalence of these pathways. The following tables summarize key data related to C18:1 biosynthesis.

Table 1: Substrate Preference of Key Enzymes in C18:1 Biosynthesis

| Enzyme | Organism/Class | Primary Substrate(s) | Product(s) | Notes |

|---|---|---|---|---|

| Stearoyl-CoA Desaturase (SCD1) | Mammals | Stearoyl-CoA (18:0-CoA), Palmitoyl-CoA (16:0-CoA)[1] | Oleoyl-CoA (18:1Δ9), Palmitoleoyl-CoA (16:1Δ9)[1] | The preferred substrate is stearoyl-CoA.[1] |

| FabA | Bacteria (e.g., E. coli) | 3-Hydroxydecanoyl-ACP (10:0-OH) | trans-2-Decenoyl-ACP, cis-3-Decenoyl-ACP[10] | Highly selective for the 10-carbon intermediate.[10] |

| FabB | Bacteria (e.g., E. coli) | cis-3-Decenoyl-ACP | Elongated cis-acyl-ACPs | Required for the elongation of the cis intermediate.[10] |

| cis-trans Isomerase | Bacteria (e.g., Pseudomonas) | cis-Unsaturated Fatty Acids (in membrane) | trans-Unsaturated Fatty Acids (in membrane) | Acts on existing fatty acids as an adaptive response.[11][12] |

Table 2: Relative Abundance and Distribution of C18:1 Isomers

| C18:1 Isomer | Common Name | Typical Biological System | Relative Abundance | Notes |

|---|---|---|---|---|

| cis-Δ9-18:1 | Oleic Acid | Mammalian tissues, Plant oils | Most abundant MUFA in eukaryotes.[1] | A major component of triglycerides and membrane phospholipids.[4] |

| cis-Δ11-18:1 | cis-Vaccenic Acid | Bacteria (e.g., E. coli), Ruminant fats | Dominant unsaturated fatty acid in many bacteria.[10] | Also formed during rumen biohydrogenation.[13] |

| trans-Δ9-18:1 | Elaidic Acid | Industrially hydrogenated oils, trace in ruminant fats | Low in naturally occurring fats. | The primary trans fat from industrial hydrogenation. |

| trans-Δ11-18:1 | trans-Vaccenic Acid | Ruminant fats (meat, dairy) | Most abundant trans fat in ruminant products.[15] | Can be converted to conjugated linoleic acid (CLA) in mammals.[15] |

Key Experimental Protocols

The analysis of C18:1 isomers requires precise and validated methodologies. The following sections detail the core protocols for fatty acid quantification and enzyme activity assessment.

Protocol: Fatty Acid Profile Analysis by Gas Chromatography (GC)

This protocol outlines the standard workflow for identifying and quantifying the fatty acid composition of a biological sample. The core principle involves converting non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for analysis by GC.[16][17]

Methodology:

-

Total Lipid Extraction:

-

Homogenize the tissue or cell sample.

-

Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v), as described in the Folch method.[18]

-

Add an internal standard (e.g., C17:0 or C23:0 fatty acid) prior to extraction for accurate quantification.[19]

-

Separate the organic (lipid-containing) phase from the aqueous phase. Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Gas Chromatography (GC) Analysis:

-

Inject the FAMEs sample into a GC system equipped with a Flame Ionization Detector (FID).[21]

-

Column: Use a polar capillary column suitable for FAME separation (e.g., Omegawax or CarboWax).[16][19]

-

Carrier Gas: Helium or Hydrogen.[22]

-

Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

-

Identification and Quantification: Identify FAME peaks by comparing their retention times to those of a known FAME standard mixture. Quantify the amount of each fatty acid relative to the internal standard.

-

Caption: Standard experimental workflow for fatty acid profiling.

Protocol: In Vitro Desaturase and Elongase Activity Assay

This assay measures the enzymatic activity of desaturases (like SCD1) or elongases in converting a specific substrate to its product. It typically uses a microsomal fraction, which contains the endoplasmic reticulum where these enzymes reside.[23][24]

Methodology:

-

Microsome Preparation:

-

Homogenize fresh tissue (e.g., liver) in a buffered solution.

-

Perform differential centrifugation: first, centrifuge at low speed (~10,000 x g) to pellet mitochondria and cell debris.

-

Centrifuge the resulting supernatant at high speed (~100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 100-200 µg).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Cofactors: NADPH for desaturases; NADPH, malonyl-CoA for elongases.

-

Radiolabeled substrate: e.g., [¹⁴C]-Stearoyl-CoA for an SCD1 assay.[23]

-

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.[23]

-

Acidify the mixture and extract the total fatty acids into an organic solvent.

-

Convert the extracted fatty acids to FAMEs as described in Protocol 5.1.

-

Separate the radiolabeled substrate and product FAMEs using a technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[23]

-

Quantify the radioactivity in the substrate and product spots/peaks to calculate the conversion rate and determine enzyme activity (e.g., in pmol/min/mg protein).

-

Caption: Key steps for measuring desaturase or elongase activity in vitro.

References

- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Advances in the function and mechanisms of stearoyl-CoA desaturase 1 in metabolic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trans unsaturated fatty acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. doras.dcu.ie [doras.dcu.ie]

- 14. Dilution rate and pH effects on the conversion of oleic acid to trans C18:1 positional isomers in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 18. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. static.igem.org [static.igem.org]

- 23. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Specific activity of mouse liver desaturases and elongases: Time course effects using n-3 and n-6 PUFA substrates and inhibitory responses of delta-6 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Research of Octadec-8-enoic Acid

An in-depth technical guide focusing on the discovery and historical research of octadec-8-enoic acid, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a positional isomer of the more commonly known oleic acid, holds a unique place in the history of lipid chemistry. Its discovery and characterization are intrinsically linked to the broader evolution of analytical techniques for separating and identifying fatty acid isomers. While not as extensively studied as oleic acid, the historical research into octadec-e-noic acid provides valuable insights into the foundational methods of lipid analysis that paved the way for modern lipidomics. This guide delves into the historical context of its discovery, the early experimental protocols used for its isolation and characterization, and the logical framework of its structural elucidation.

Discovery in the Context of Fatty Acid Isomerism

The specific historical records detailing the initial isolation and naming of this compound are not as well-documented as those for more abundant fatty acids. Its identification emerged from the broader scientific endeavor to understand the composition of natural fats and oils in the late 19th and early 20th centuries. During this period, chemists like Michel-Eugène Chevreul had laid the groundwork by demonstrating that fats are composed of fatty acids and glycerol through the process of saponification.

The primary challenge for early lipid chemists was the separation of highly similar fatty acid molecules. The study of this compound is therefore closely tied to the development of methods to differentiate positional isomers of octadecenoic acids. The presence of this specific isomer was often discovered during the detailed analysis of various animal and vegetable fats, particularly in partially hydrogenated vegetable oils and milk fat.

Early Experimental Protocols for Isolation and Characterization

Prior to the development of modern chromatographic techniques, the isolation and characterization of individual fatty acids from complex mixtures was a laborious process. The primary methods employed in the historical research of octadecenoic acid isomers, including the 8-isomer, were fractional distillation, crystallization at low temperatures, and chemical methods based on differential solubility of their salts.

Lead Salt Precipitation Method

One of the most significant early methods for separating saturated from unsaturated fatty acids, and to some extent different unsaturated fatty acids, was the lead salt precipitation method, often associated with the work of Gusserow and later refined by Twitchell. This technique exploited the differential solubility of the lead salts of fatty acids in alcohol.

Detailed Protocol: Lead Salt-Ether Separation (Based on historical accounts)

-

Saponification: The fat or oil sample was first saponified by boiling with an excess of alcoholic potassium hydroxide to convert the triglycerides into a mixture of potassium salts of fatty acids (soap) and glycerol.

-

Acidification: The soap solution was then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to liberate the free fatty acids.

-

Lead Salt Formation: The mixture of free fatty acids was neutralized with a warm alkali solution. Subsequently, a hot alcoholic solution of lead acetate was added to precipitate the lead salts of the fatty acids.

-

Fractional Crystallization: The precipitated lead salts were then treated with ether. The lead salts of saturated fatty acids are largely insoluble in cold ether, while the lead salts of unsaturated fatty acids are soluble. This allowed for a primary separation.

-

Separation of Unsaturated Fatty Acid Isomers: The soluble lead salts of the unsaturated fatty acids could be further fractionated by cooling the ether solution to different temperatures, causing the salts of different unsaturated fatty acids to crystallize out at various points. The exact temperature and solvent concentrations would be varied to achieve separation of isomers like this compound from others.

-

Regeneration of Free Fatty Acids: The separated lead salt fractions were then treated with a strong acid to regenerate the free fatty acids, which could then be subjected to further analysis.

Oxidative Cleavage for Structural Elucidation

Determining the precise position of the double bond in unsaturated fatty acid isomers was a critical step. The primary method for this in the early 20th century was oxidative cleavage, most notably through ozonolysis. This technique, pioneered by Carl Dietrich Harries, allowed chemists to break the carbon-carbon double bond and identify the resulting fragments, thereby deducing the original position of the double bond.

Detailed Protocol: Ozonolysis for Structural Determination (Conceptual Reconstruction)

-

Ozonolysis: A solution of the isolated octadecenoic acid isomer (e.g., this compound) in a non-reactive solvent like chloroform or carbon tetrachloride was cooled to a low temperature (typically below 0°C). Ozone gas was then bubbled through the solution until the reaction was complete, indicated by a color change. This process formed an unstable ozonide at the location of the double bond.

-

Cleavage of the Ozonide: The ozonide was then cleaved through either oxidative or reductive workup.

-

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide or potassium permanganate would yield carboxylic acids as the final products. For this compound, this would result in octanedioic acid and decanoic acid.

-

Reductive Workup: Treatment with a reducing agent like zinc dust in water would yield aldehydes. For this compound, this would produce octanal and 10-oxodecanoic acid.

-

-

Identification of Cleavage Products: The resulting shorter-chain mono- and dicarboxylic acids or aldehydes were then separated and identified based on their physical properties, such as melting point, boiling point, and crystalline structure. By identifying these fragments, the position of the double bond in the original 18-carbon chain could be unequivocally determined.

Quantitative Data from Historical Research

Historical quantitative data on this compound is scarce and often embedded within broader analyses of fat compositions. The tables below summarize the kind of data that would have been generated using the techniques described above.

Table 1: Physical Properties of Octadecenoic Acid Isomers

| Property | This compound (cis) | Oleic Acid (cis-9-Octadecenoic Acid) |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol | 282.47 g/mol |

| Melting Point | Data not readily available in historical texts | 13-14 °C |

| Boiling Point | Data not readily available in historical texts | 286 °C at 100 mmHg |

Table 2: Ozonolysis Products for Structural Confirmation

| Isomer | Oxidative Cleavage Products |

| This compound | Octanedioic acid and Decanoic acid |

| Oleic Acid (9-Octadecenoic Acid) | Nonanedioic acid and Nonanoic acid |

Logical Relationships in Early Fatty Acid Research

The process of identifying a specific fatty acid isomer like this compound in the early 20th century followed a clear logical workflow.

The historical research on this compound is a testament to the ingenuity of early lipid chemists. While the specific discovery of this isomer is not attributed to a single individual or a landmark experiment, its identification was a result of the systematic application of separation and characterization techniques like lead salt precipitation and ozonolysis. These methods, though now largely superseded by more advanced analytical technologies, formed the bedrock of our understanding of fatty acid diversity and structure. For modern researchers, an appreciation of this historical context provides a deeper understanding of the evolution of lipid science and the foundational principles that continue to underpin the field today.

The Therapeutic Promise of Octadec-8-enoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Octadec-8-enoic acid, a monounsaturated fatty acid, and its derivatives are emerging as a class of bioactive lipids with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of their mechanisms of action, focusing on their interactions with key cellular targets involved in metabolic and inflammatory signaling pathways. The information presented herein is intended to facilitate further research and development of novel therapeutics based on these promising compounds.

Core Therapeutic Mechanisms and Molecular Targets

Derivatives of this compound, particularly its isomer oleic acid, have been shown to exert their effects through modulation of several key receptor and enzyme systems. These include G-protein coupled receptors (GPR120), scavenger receptors (CD36), nuclear receptors (PPARγ), and cannabinoid receptors (CB1).

GPR120 Activation and Metabolic Regulation

Oleic acid and its derivatives act as agonists for G-protein coupled receptor 120 (GPR120), a receptor predominantly expressed in adipose tissue and enteroendocrine cells. Activation of GPR120 is linked to the regulation of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes.

CD36-Mediated Signaling in Inflammation and Metabolism

The scavenger receptor CD36 is another critical target for this compound derivatives. By binding to CD36, these compounds can influence fatty acid uptake and modulate inflammatory signaling pathways. This interaction plays a role in conditions such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD).

PPARγ Agonism and Anti-inflammatory Effects

Nitro-derivatives of octadecenoic acid have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with well-established roles in adipogenesis, insulin sensitization, and the suppression of inflammatory responses.

Cannabinoid Receptor 1 Modulation in Hepatic Steatosis

An innovative synthetic derivative, an oleic acid-dihydroxyamphetamine conjugate, has demonstrated therapeutic potential in a preclinical model of NAFLD. This compound is believed to exert its effects through the modulation of the cannabinoid type 1 (CB1) receptor and the downregulation of key lipogenic enzymes, Fatty Acid Synthase (FAS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).

Quantitative Data on Therapeutic Efficacy

The following table summarizes the available quantitative data on the biological activity of select this compound derivatives. Further research is required to establish a more comprehensive quantitative profile for a wider range of derivatives.

| Compound/Derivative | Target | Assay Type | Value | Reference |

| Nitro-linoleic acid isomers (related compound) | PPARγ | Luciferase Reporter Assay | EC50: 0.41-0.62 µM | [1] |

Signaling Pathway Visualizations

To elucidate the complex signaling cascades initiated by this compound derivatives, the following diagrams, generated using the DOT language, illustrate the key molecular interactions.

Detailed Experimental Protocols

Protocol 1: In Vivo Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) in Rats

Objective: To induce a state of NAFLD in rats that mimics the human condition for the evaluation of therapeutic agents.

Materials:

-

Male Wistar rats (180-200g)

-

High-Fat Diet (HFD): 45-60% of calories from fat (e.g., lard-based), supplemented with cholesterol and fructose.

-

Standard chow diet (Control)

-

Metabolic cages for monitoring food and water intake.

Procedure:

-

Acclimatize rats for one week with free access to standard chow and water.

-

Randomly assign rats to two groups: Control (standard diet) and HFD.

-

House rats individually in metabolic cages.

-

Provide the respective diets and water ad libitum for a period of 8-16 weeks.

-

Monitor body weight, food, and water intake weekly.

-

At the end of the induction period, collect blood samples for biochemical analysis (liver enzymes, lipid profile).

-

Euthanize the animals and collect liver tissue for histological analysis and gene expression studies.

Protocol 2: Western Blot Analysis of FAS and HMGCR Expression

Objective: To quantify the protein expression levels of Fatty Acid Synthase (FAS) and HMG-CoA Reductase (HMGCR) in liver tissue.

Materials:

-

Liver tissue homogenates from control and treated animals.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies: anti-FAS, anti-HMGCR, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize liver tissue in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FAS, HMGCR, and β-actin overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of FAS and HMGCR to the loading control (β-actin).

The derivatives of this compound represent a versatile class of molecules with the potential to address a range of therapeutic needs, particularly in the realm of metabolic and inflammatory diseases. The information provided in this guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and long-term safety of these compounds.

References

cis-8-Octadecenoic acid vs trans-8-Octadecenoic acid properties

An In-depth Technical Guide to the Properties of cis-8-Octadecenoic and trans-8-Octadecenoic Acid

Introduction

Octadecenoic acid (C18:1) is a monounsaturated fatty acid that exists in various isomeric forms, distinguished by the position and geometry of the double bond in its 18-carbon chain. The geometric configuration, specifically cis and trans, gives rise to significant differences in the physical, chemical, and biological properties of these molecules. This guide focuses on the core properties of two specific positional isomers: cis-8-Octadecenoic acid and trans-8-Octadecenoic acid. These isomers are found in sources such as milk fat and partially hydrogenated vegetable oils.[1] Understanding their distinct characteristics is crucial for researchers in lipidomics, food science, and drug development. This document provides a comparative analysis of their properties, detailed experimental protocols for their characterization, and visual representations of analytical workflows and relevant biological pathways.

Physicochemical Properties

The primary distinction between cis and trans isomers lies in their molecular shape. The cis configuration introduces a distinct bend in the fatty acid chain, while the trans configuration results in a more linear, straight-chain structure, similar to that of a saturated fatty acid.[2][3] This fundamental structural difference profoundly impacts how the molecules pack together in a solid state, leading to variations in their physical properties, most notably their melting points.[3] Trans isomers can pack more tightly and efficiently in a crystal lattice, resulting in stronger intermolecular forces (London dispersion forces) and, consequently, higher melting points compared to their cis counterparts.[3]

Data Summary

The following tables summarize the key quantitative data for cis-8-Octadecenoic acid and trans-8-Octadecenoic acid.

Table 1: General and Physical Properties

| Property | cis-8-Octadecenoic Acid | trans-8-Octadecenoic Acid | Reference |

| Synonyms | C18:1(8Z), Δ8-cis-Octadecenoic Acid | C18:1(8E), trans-8-Elaidic Acid | [1][4] |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ | [1][4] |

| Molecular Weight | 282.46 g/mol | 282.5 g/mol | [4][5] |

| Physical Form | Solid | - | [5] |

| Melting Point | Not specified in search results | Not specified in search results | |

| Boiling Point | Not specified in search results | Not specified in search results | |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | [4][6] |

Table 2: Computed Properties and Solubility

| Property | cis-8-Octadecenoic Acid | trans-8-Octadecenoic Acid | Reference |

| XLogP3 | 6.5 | 6.5 | [4][6] |

| Hydrogen Bond Donor Count | 1 | 1 | [4][6] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [4][6] |

| Rotatable Bond Count | 15 | 15 | [4][6] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/ml | Not specified in search results | [1] |

Experimental Protocols

The characterization and differentiation of cis and trans fatty acid isomers rely on a suite of analytical techniques. Each method provides unique information regarding the structure, purity, and quantity of the isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile fatty acids.[7] For analysis of fatty acids, they are typically first converted into their more volatile fatty acid methyl esters (FAMEs) through a derivatization process.[8]

Methodology: FAMEs Preparation and GC Analysis

-

Saponification/Esterification: Weigh approximately 100-250 mg of the lipid sample into a round-bottomed flask.[9] Add a methanolic solution of sodium hydroxide (e.g., 6 mL of 0.5 M NaOH) and a boiling stone.[9] Heat the mixture under reflux to saponify the fatty acids.

-

Methylation: Add a methylating agent, such as a solution of boron trifluoride (BF₃) in methanol, and continue to reflux.[10] This reaction converts the fatty acid salts to their corresponding FAMEs.

-

Extraction: After cooling, add a non-polar solvent like isooctane or heptane and a saturated sodium chloride solution to facilitate phase separation.[9][10] Shake the mixture vigorously.

-

Sample Collection: Allow the layers to separate. Carefully collect the upper organic layer, which contains the FAMEs, using a Pasteur pipette and transfer it to a GC vial for analysis.[9]

-

GC-FID Analysis: Inject the FAMEs solution (e.g., 1 µL) into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a highly polar ionic liquid or DB-Fast FAME column).[1][10] The separation of isomers is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases. Identification is performed by comparing retention times with those of known standards.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive method particularly effective for quantifying total trans fat content. The technique exploits the fact that the out-of-plane deformation of the C-H bonds on a trans double bond results in a distinct absorption band that is absent for cis double bonds.[11]

Methodology: FT-IR Analysis of Trans Isomers

-

Sample Preparation: For neat oils or fats, the sample must be melted into a clear liquid before analysis. No derivatization is required.[12]

-

Spectral Acquisition: Acquire the infrared spectrum of the sample using an FT-IR spectrometer, often with an Attenuated Total Reflection (ATR) accessory for ease of use.[12]

-

Data Analysis: The key diagnostic peak for trans isomers appears at approximately 966 cm⁻¹.[11][12] The area or height of this peak is proportional to the concentration of trans fatty acids in the sample.

-

Quantification: A calibration curve is typically generated using standards with known concentrations of trans fats (e.g., trielaidin) to quantify the trans content in unknown samples.[13] To improve accuracy, the spectrum of the sample can be ratioed against a reference standard containing only cis double bonds to create a symmetric absorption band on a flat baseline.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the detailed structural elucidation of fatty acids, providing unambiguous confirmation of cis and trans geometry.[14]

Methodology: ¹H-NMR for Isomer Differentiation

-

Sample Preparation: Dissolve a precise amount of the fatty acid sample in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[15]

-

Spectral Acquisition: Acquire the ¹H-NMR spectrum using a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

Olefinic Protons: The protons directly attached to the double-bond carbons (–CH=CH–) are key for differentiation. They typically appear in the chemical shift range of 5.2–5.5 ppm.[15][16] The coupling constants (J-values) between these protons are diagnostic of the geometry. trans isomers exhibit a larger coupling constant (typically ~15 Hz) compared to cis isomers (~10 Hz).

-

Allylic Protons: The protons on the CH₂ groups adjacent to the double bond (allylic protons) also show distinct chemical shifts that can aid in structural assignment.[17]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to precisely determine the melting point and other thermal transitions of materials.[18] It is considered a comprehensive method for obtaining accurate melting point data for fatty acids and their esters.[18][19]

Methodology: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh a small amount of the fatty acid sample (typically 1-5 mg) into an aluminum DSC pan. Seal the pan hermetically.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Subject the sample to a controlled temperature program. This usually involves an initial cooling cycle to ensure complete crystallization, followed by a heating cycle at a constant rate (e.g., 5-10 °C/min).

-

Data Analysis: The DSC instrument measures the heat flow into the sample relative to the reference. The melting process appears as an endothermic peak on the resulting thermogram. The peak maximum of this curve is typically reported as the melting point.[18]

Visualization of Workflows and Pathways

Experimental Workflow for Fatty Acid Isomer Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of fatty acid isomers from a lipid sample.

Caption: General experimental workflow for fatty acid isomer analysis.

The Octadecanoid Signaling Pathway

While not specific to 8-octadecenoic acid, the octadecanoid pathway is a critical signaling cascade in plants that utilizes C18 fatty acids (like linolenic acid) as precursors to synthesize the hormone jasmonic acid, which is involved in defense responses.[20][21]

Caption: Simplified diagram of the octadecanoid biosynthesis pathway.

Biological Significance

The geometric configuration of fatty acids significantly influences their metabolic fate and biological effects. Studies on other C18:1 isomers, such as oleic acid (cis-9) and elaidic acid (trans-9), have shown marked differences in how they are metabolized. For instance, in perfused rat livers, trans isomers of octadecenoic acid were found to be oxidized to ketone bodies more readily than their cis counterparts.[22] Conversely, the cis isomer promoted the secretion of triacylglycerol in the form of very-low-density lipoprotein (VLDL) more effectively.[22] These findings suggest that trans fatty acids may serve as an efficient energy source while having a different impact on lipid transport compared to cis fatty acids.[22] This differential channeling into either oxidation or esterification pathways highlights the critical role of molecular geometry in determining the physiological function of fatty acids.

Conclusion

The properties of cis-8-Octadecenoic acid and trans-8-Octadecenoic acid are fundamentally dictated by their geometric isomerism. The linear structure of the trans isomer allows for more efficient molecular packing, leading to different physical properties compared to the bent structure of the cis isomer. These structural nuances can be precisely characterized using a combination of powerful analytical techniques, including GC for separation, FT-IR for trans bond detection, NMR for unambiguous structural elucidation, and DSC for thermal analysis. The distinct metabolic fates of cis and trans isomers underscore the importance of this structural difference in biological systems, influencing everything from energy metabolism to lipoprotein secretion. This guide provides the foundational technical information required for researchers to effectively study and differentiate these important lipid molecules.

References

- 1. caymanchem.com [caymanchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. quora.com [quora.com]

- 4. 8-Octadecenoic acid | C18H34O2 | CID 5282758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cis-8-Octadecenoic acid | C18H34O2 | CID 5282757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. web.vscht.cz [web.vscht.cz]

- 10. mdpi.com [mdpi.com]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. Overview of infrared methodologies for trans fat determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. magritek.com [magritek.com]

- 16. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 20. academic.oup.com [academic.oup.com]

- 21. pnas.org [pnas.org]

- 22. Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Octadec-8-enoic acid nomenclature and synonyms

An In-depth Technical Guide to Octadec-8-enoic Acid: Nomenclature, Properties, and Experimental Considerations

This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the nomenclature and synonyms, physicochemical properties, and key experimental methodologies.

Nomenclature and Synonyms

This compound is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. The position of the double bond at the 8th carbon atom gives rise to geometric isomers, designated as cis (Z) and trans (E).

| Isomer | Systematic (IUPAC) Name | Common Synonyms | CAS Number |

| cis | (Z)-octadec-8-enoic acid | cis-8-Octadecenoic acid, C18:1(8Z), cis-8-Octadecenoate, Δ8-cis-Octadecenoic acid | 5684-71-9[1] |

| trans | (E)-octadec-8-enoic acid | trans-8-Octadecenoic acid, trans-8-Elaidic acid, 8E-octadecenoic acid, C18:1n-10 | 2197-55-9[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, analysis, and understanding its biological roles. The properties of the trans isomer are more readily available in public databases.

| Property | Value ((E)-isomer) | Reference |

| Molecular Weight | 282.5 g/mol | [2][4] |

| Molecular Formula | C₁₈H₃₄O₂ | [2] |

| Appearance | Colorless liquid | [3] |

| XLogP3 | 6.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 15 | [4] |

| Exact Mass | 282.255880323 Da | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in a biological matrix, such as adipose tissue or cell culture, after conversion to its fatty acid methyl ester (FAME).

1. Lipid Extraction:

- Homogenize 5-10 mg of tissue or a cell pellet in a suitable solvent system, such as 2:1 chloroform:methanol.

- Add an internal standard (e.g., heptadecanoic acid) for quantification.

- Vortex thoroughly and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen.

2. Saponification and Transesterification (to form FAMEs):

- To the dried lipid extract, add 0.5 mL of 0.5 M NaOH in methanol.

- Heat the sample at 65°C for 15 minutes in a tightly capped tube. This process saponifies the lipids to free fatty acids.

- Cool the sample and add 3 mL of boron trifluoride in methanol (14% BF₃/MeOH).

- Heat again at 70-80°C for 10 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).

3. FAME Extraction:

- Cool the sample to room temperature.

- Add 3 mL of hexane and 3 mL of saturated NaCl solution.

- Vortex vigorously to extract the FAMEs into the hexane layer.

- Centrifuge to separate the phases.

- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

4. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A polar capillary column suitable for FAME analysis (e.g., DB-FastFAME).

- Injector Temperature: 250°C.

- Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.

- Carrier Gas: Helium.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Scan Range: m/z 50-500.

- Data Analysis:

- Identify the FAME of this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

- Quantify the amount of this compound relative to the internal standard.

Visualizations

Synthetic Workflow: Synthesis of (Z)-Octadec-8-enoic Acid via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes, including the cis isomer of this compound. The following diagram illustrates a plausible synthetic workflow.

References

Methodological & Application

Synthesis Protocols for High-Purity (Z)-Octadec-8-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Octadec-8-enoic acid, also known as petroselinic acid, is a monounsaturated fatty acid and a positional isomer of oleic acid. It is found in various plant and animal sources, with particularly high concentrations in the seeds of plants from the Apiaceae family, such as parsley and fennel. The unique position of the double bond in petroselinic acid imparts distinct chemical and physical properties, leading to growing interest in its potential applications in the chemical, pharmaceutical, and food industries. This document provides detailed protocols for obtaining high-purity (Z)-Octadec-8-enoic acid through both isolation from natural sources and chemical synthesis.

Data Summary

The following table summarizes the quantitative data associated with the described methods for producing high-purity (Z)-Octadec-8-enoic acid.

| Method | Key Steps | Purity Achieved |

| Isolation from Natural Source | Saponification, Crystallization, Urea Segregation | 96.0% - 99.4% |

| Stereoselective Chemical Synthesis | Wittig Reaction, Purification by Chromatography | >95% - >99% |

Experimental Protocols

Method 1: Isolation from Parsley Seed Oil

This protocol details the extraction and purification of (Z)-Octadec-8-enoic acid from a natural source, parsley seed oil, to achieve high purity.[1]

1. Saponification of Parsley Seed Oil

-

Objective: To hydrolyze the triglycerides in parsley seed oil to yield free fatty acids.

-

Procedure:

-

In a round-bottom flask, combine 100 g of parsley seed oil with a solution of 25 g of potassium hydroxide in 250 mL of 95% ethanol.

-

Reflux the mixture for 1 hour.

-

Add 500 mL of water and continue to heat until the ethanol has evaporated.

-

The remaining solution contains the potassium salts of the fatty acids.

-

2. Liberation of Free Fatty Acids

-

Objective: To protonate the fatty acid salts to obtain the free fatty acids.

-

Procedure:

-

Cool the soap solution from the previous step.

-

Acidify the solution by slowly adding an excess of dilute sulfuric acid until the solution is acidic to litmus paper.

-

The free fatty acids will separate as an oily layer.

-

Separate the oily layer and wash it several times with hot water to remove any remaining mineral acid.

-

Dry the mixed fatty acids over anhydrous sodium sulfate.

-

3. Initial Purification by Crystallization

-

Objective: To achieve a baseline purity of (Z)-Octadec-8-enoic acid.

-

Procedure:

-

Dissolve the mixed fatty acids in 90% ethanol.

-

Cool the solution to induce crystallization.

-

Collect the crystals by filtration. This initial crystallization can yield (Z)-Octadec-8-enoic acid with a purity of approximately 96.0%.[1]

-

4. High-Purity Purification by Urea Segregation

-

Objective: To remove saturated fatty acids and further purify (Z)-Octadec-8-enoic acid.

-

Procedure:

-

Prepare a saturated solution of urea in methanol at room temperature.

-

Add the partially purified (Z)-Octadec-8-enoic acid to the urea solution and heat to dissolve.

-

Allow the solution to cool slowly to room temperature. Saturated fatty acids will form crystalline inclusion complexes with urea and precipitate out of the solution.

-

Filter the mixture to remove the precipitated urea-saturated fatty acid complexes.

-

The filtrate, enriched in (Z)-Octadec-8-enoic acid, is collected.

-

Acidify the filtrate and extract the fatty acids.

-

Wash and dry the resulting product. This method can yield (Z)-Octadec-8-enoic acid with a purity of up to 99.4%.[1]

-

Method 2: Stereoselective Chemical Synthesis via Wittig Reaction

This protocol describes a representative stereoselective synthesis of (Z)-Octadec-8-enoic acid. The key step is a Wittig reaction, which is a reliable method for forming a Z-alkene.

1. Preparation of the Phosphonium Salt

-

Objective: To synthesize the phosphonium salt precursor for the Wittig ylide.

-

Starting Material: 8-Bromooctanoic acid.

-

Procedure:

-

In a round-bottom flask, dissolve 8-bromooctanoic acid in a suitable solvent such as acetonitrile.

-

Add an equimolar amount of triphenylphosphine.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with a cold solvent and dry it under a vacuum.

-

2. Wittig Reaction

-

Objective: To form the (Z)-alkene by reacting the phosphonium ylide with an aldehyde.

-

Starting Materials: The synthesized phosphonium salt and decanal.

-

Procedure:

-

Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium, until the deep red color of the ylide persists.

-

Slowly add an equimolar amount of decanal to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

3. Purification

-

Objective: To isolate and purify the final product, (Z)-Octadec-8-enoic acid.

-

Procedure:

-

The crude product is first purified by flash chromatography on silica gel to remove triphenylphosphine oxide and other byproducts. This can yield a purity of >95%.

-

For higher purity, the product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC), which can achieve a purity of >99%.

-

Visualizations

Caption: Workflow for obtaining high-purity (Z)-Octadec-8-enoic acid.

Caption: Simplified mechanism of the Wittig reaction for (Z)-Octadec-8-enoic acid synthesis.

References

Application Note: Quantification of Octadec-8-enoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadec-8-enoic acid is a monounsaturated fatty acid and a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1] The precise quantification of individual fatty acid isomers is crucial in various research fields, including lipidomics, clinical diagnostics, and food science, as different isomers can have distinct biological roles and implications for health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the determination of fatty acid profiles in complex biological samples.[2] This method offers high sensitivity and structural confirmation, which is essential for differentiating between closely related isomers.[3]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from biological matrices using GC-MS. The procedure involves the conversion of fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis.[4]

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, total lipids are extracted from the biological sample using an organic solvent mixture. These lipids are then subjected to transesterification or esterification to convert the fatty acids into their corresponding FAMEs. This derivatization step is critical as it reduces the polarity and increases the volatility of the fatty acids, making them suitable for GC analysis.[4]

The resulting FAMEs are separated on a capillary GC column based on their boiling points and polarity. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. Quantification is typically performed in Selective Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring only specific, characteristic ions of the target analyte.[3] An internal standard, such as a deuterated analog or a fatty acid not naturally present in the sample, is used to ensure high accuracy and precision.[4][5]

Experimental Protocols

1. Reagents and Materials

-

Solvents: Methanol, Chloroform, n-Hexane, Isooctane (all HPLC or GC grade)

-

Reagents: Boron trifluoride (BF3) in Methanol (14%), Sodium methoxide (0.2 N), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate, Trimethylsulfonium hydroxide (TMSH).

-

Standards: this compound analytical standard, Internal Standard (e.g., Heptadecanoic acid (C17:0) or deuterated oleic acid).

-

Apparatus: Glass test tubes with PTFE-lined caps, Centrifuge, Nitrogen evaporation system or SpeedVac, GC-MS system with autosampler.

2. Sample Preparation: Lipid Extraction

This protocol is adapted for a plasma or serum sample. Modifications may be required for tissues.[4][5]

-

To 200 µL of plasma in a glass tube, add 100 µL of the internal standard solution.

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Repeat the extraction step on the remaining aqueous layer with another 1 mL of chloroform.

-

Combine the organic extracts and dry the solvent under a gentle stream of nitrogen or using a SpeedVac.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses BF3-Methanol, a common and effective reagent.[6]

-

To the dried lipid extract, add 1 mL of n-hexane and 200 µL of 0.2 N sodium methoxide solution.[6]

-

Heat the mixture at 60°C for 10 minutes.[6]

-

Add 1.5 mL of 14% BF3-Methanol reagent to the mixture.[6]

-

Heat again at 60°C for 10 minutes.[6]

-

After cooling to room temperature, add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[6]

-

Vortex the tube and then allow the layers to separate.

-

The upper hexane layer, containing the FAMEs, is carefully transferred to a GC vial for analysis.[6]

GC-MS Analysis

The following table outlines typical GC-MS parameters for FAME analysis. These may require optimization based on the specific instrument and column used.

Table 1: Recommended GC-MS Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph | ||

| Column | DB-5MS, DB-FastFAME, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | [2] |

| Carrier Gas | Helium | [2][6] |

| Flow Rate | 1.0 mL/min (constant flow) | [2][6] |

| Injector Temperature | 250°C | [2][6] |

| Injection Volume | 1 µL | [3] |

| Injection Mode | Splitless or Split (e.g., 40:1) | [2][3] |

| Oven Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 min. | [3] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Electron Energy | 70 eV | [2] |

| Transfer Line Temp | 270°C | [2] |

| Ion Source Temp | 250°C | [3] |

| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan (for identification) | [3] |

| Monitored Ions (m/z) | To be determined from the mass spectrum of the this compound methyl ester standard. | |

Workflow for GC-MS Quantification of this compound

The entire process from sample collection to final data output can be visualized in the following workflow diagram.

Caption: Experimental workflow from sample preparation to final quantification.

Data Presentation and Quantification

1. Identification: The identification of the this compound methyl ester peak is confirmed by comparing its retention time and mass spectrum with that of a pure analytical standard.

2. Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

3. Quantification: The concentration of this compound in the unknown samples is determined by calculating the peak area ratio and interpolating the concentration from the linear regression equation of the calibration curve.

Table 2: Example Table for Summarizing Quantitative Results

This table serves as a template for organizing the quantitative data obtained from the analysis.

| Sample ID | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Analyte Peak Area | IS Peak Area | Concentration (µg/mL) | %RSD (n=3) |

| Blank | - | - | - | - | - | ND | - |

| Standard 1 | 15.21 | TBD | TBD | 50,123 | 150,456 | 0.5 | 2.1 |

| Standard 2 | 15.21 | TBD | TBD | 101,567 | 151,234 | 1.0 | 1.8 |

| Standard 3 | 15.22 | TBD | TBD | 248,987 | 149,876 | 2.5 | 1.5 |

| Sample A | 15.21 | TBD | TBD | 189,543 | 150,112 | 1.9 | 2.5 |

| Sample B | 15.22 | TBD | TBD | 95,432 | 149,555 | 0.95 | 3.1 |

TBD: To Be Determined by analyzing the mass spectrum of the standard compound. ND: Not Detected. IS: Internal Standard.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. researchgate.net [researchgate.net]

Application Note: Differentiation of Octadecenoic Acid Isomers using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecenoic acids, a group of fatty acids with an 18-carbon chain and one double bond, play crucial roles in various biological processes and are key components in pharmaceutical and nutraceutical formulations. The position and geometry (cis/trans) of the double bond significantly influence their physical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information at the atomic level, making it an invaluable tool for the unambiguous differentiation and quantification of octadecenoic acid isomers. This application note provides detailed protocols for the use of ¹H and ¹³C NMR spectroscopy to distinguish between common octadecenoic acid isomers such as oleic acid (cis-Δ⁹), elaidic acid (trans-Δ⁹), and vaccenic acid (trans-Δ¹¹).

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The precise chemical shifts of protons and carbons are highly sensitive to the local electronic environment, allowing for the differentiation of isomers. Below is a summary of typical chemical shifts for key functional groups in octadecenoic acid isomers.

Table 1: ¹H NMR Chemical Shifts (ppm) of Key Protons in Octadecenoic Acid Isomers in CDCl₃

| Proton | Oleic Acid (cis-Δ⁹) | Elaidic Acid (trans-Δ⁹) | General Range for Unsaturated Fatty Acids |

| Olefinic (-CH=CH-) | ~5.34 (m) | ~5.36 (m) | 5.30 - 5.40 |

| Allylic (=CH-CH ₂-) | ~2.01 (q) | ~1.97 (q) | 1.95 - 2.10 |

| α-Methylene (-CH ₂-COOH) | ~2.34 (t) | ~2.27 (t) | 2.20 - 2.40 |

| Methylene Chain (-(CH₂)n-) | ~1.25 - 1.35 (m) | ~1.25 - 1.35 (m) | 1.20 - 1.40 |

| Terminal Methyl (-CH₃) | ~0.88 (t) | ~0.88 (t) | 0.85 - 0.95 |

Table 2: ¹³C NMR Chemical Shifts (ppm) of Key Carbons in Octadecenoic Acid Isomers in CDCl₃

| Carbon | Oleic Acid (cis-Δ⁹) | Elaidic Acid (trans-Δ⁹) | General Range for Unsaturated Fatty Acids |

| Carboxyl (-COOH) | ~180.5 | ~180.2 | 175 - 181 |

| Olefinic (-C H=C H-) | ~129.8, ~130.0 | ~130.3, ~130.5 | 128 - 132 |

| Allylic (=CH-C H₂-) | ~27.2 | ~32.6 | 27 (cis), 32 (trans) |

| α-Methylene (-C H₂-COOH) | ~34.1 | ~34.6 | 34 - 35 |

| Methylene Chain (-(C H₂)n-) | ~29.1 - 29.8 | ~28.8 - 29.8 | 28 - 30 |

| Terminal Methyl (-C H₃) | ~14.1 | ~14.1 | ~14 |

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing octadecenoic acid samples for both ¹H and ¹³C NMR analysis.

Materials:

-

Octadecenoic acid isomer sample (e.g., oleic acid, elaidic acid)

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 10-20 mg of the fatty acid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Homogenization: Vortex the sample until the fatty acid is completely dissolved. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This protocol provides recommended parameters for acquiring high-quality 1D NMR spectra.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30 (or equivalent)

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 5 seconds (for quantitative analysis)

-

Spectral Width (SW): 12-16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

-

Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 200-250 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integrate the signals of interest for quantitative analysis.

Protocol 3: Quantitative Analysis of Cis/Trans Isomer Ratios by ¹H NMR

The integration of specific signals in the ¹H NMR spectrum can be used to determine the relative amounts of cis and trans isomers in a mixture.

Procedure:

-

Acquire a high-quality ¹H NMR spectrum of the isomer mixture as described in Protocol 2, ensuring a sufficient relaxation delay (D1 ≥ 5s) for accurate integration.

-

Integrate the olefinic proton region (~5.3-5.4 ppm). This integral represents the total amount of both cis and trans isomers.

-

For distinguishing cis and trans isomers, the signals of the allylic protons are often more resolved. The allylic protons of cis isomers typically appear at a different chemical shift than those of trans isomers.

-

Calculation: The percentage of each isomer can be calculated using the following formula, where the integrals of the resolved allylic protons for the cis and trans isomers are used:

% cis Isomer = [Integral (allylic protons of cis) / (Integral (allylic protons of cis) + Integral (allylic protons of trans))] x 100

% trans Isomer = [Integral (allylic protons of trans) / (Integral (allylic protons of cis) + Integral (allylic protons of trans))] x 100

Visualization of Experimental and Logical Workflows

Experimental Workflow for NMR Analysis

The following diagram illustrates the overall workflow for the NMR analysis of octadecenoic acid isomers.

Logical Workflow for 2D NMR-based Isomer Differentiation

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structure and differentiating isomers by revealing through-bond connectivities.

Explanation of the 2D NMR Logical Workflow:

-

1D NMR Analysis: Initial ¹H and ¹³C NMR spectra provide information about the different types of protons and carbons present in the molecule.

-

2D NMR Correlation:

-

COSY: A COSY spectrum shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For an octadecenoic acid, this would show, for example, the correlation between the olefinic protons and the adjacent allylic protons.

-

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.

-

-

Structural Elucidation: By combining the information from 1D and 2D NMR, all proton and carbon signals can be assigned. The established connectivities confirm the overall carbon skeleton and the position of the double bond. The subtle differences in chemical shifts and coupling constants observed in the 2D spectra, particularly for the olefinic and allylic groups, provide definitive evidence to differentiate between cis and trans isomers.

Application Notes and Protocols for the Use of an Internal Standard in Lipidomics, with a Focus on Octadec-8-enoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a cornerstone of systems biology and drug development, providing critical insights into cellular metabolism, signaling, and the pathophysiology of disease. Accurate and precise quantification of lipid species by mass spectrometry (MS) is contingent upon the effective use of internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. While isotopically labeled or odd-chain lipids are the preferred internal standards due to their chemical similarity to endogenous lipids and clear mass differentiation, this document will explore the role of octadec-8-enoic acid isomers, such as vaccenic acid, in lipid analysis, and provide a detailed protocol for a standard lipidomics workflow using a suitable internal standard.

This compound is an isomer of the more common oleic acid (octadec-9-enoic acid). While its direct use as a general internal standard is limited due to its natural presence in many biological samples, understanding its properties is relevant for comprehensive fatty acid analysis. For robust quantification across a wide range of lipid classes, a deuterated analog or an odd-chain fatty acid is recommended. This application note provides a comprehensive protocol using a representative internal standard, alongside data interpretation guidelines.

Principle of Internal Standardization in Lipidomics

The core principle of using an internal standard (IS) in quantitative mass spectrometry is to add a known quantity of a compound that is chemically and physically similar to the analyte(s) of interest to both the calibration standards and the unknown samples.[1] The ratio of the MS signal of the analyte to the signal of the IS is then used for quantification. This ratiometric approach corrects for sample loss during processing and fluctuations in ionization efficiency, leading to higher precision and accuracy.[1]

Ideal properties of an internal standard include:

-

Chemical similarity to the analytes.

-

Similar extraction recovery and ionization response.

-

Not naturally present in the sample, or distinguishable from the endogenous counterpart (e.g., by mass).

-

Commercially available in high purity.

Deuterated standards (e.g., Oleic acid-d2) or odd-chain fatty acids (e.g., Heptadecanoic acid, C17:0) are commonly used as they meet these criteria.[2][3]

Experimental Workflow for Quantitative Lipidomics

The following diagram outlines a typical workflow for the quantitative analysis of lipids in biological samples.

Caption: General workflow for quantitative lipidomics analysis.

Detailed Experimental Protocol: Lipid Extraction and Analysis

This protocol describes a robust method for the extraction and quantification of total fatty acids from a biological matrix (e.g., plasma) using an appropriate internal standard.

Materials:

-

Internal Standard (IS) Stock Solution: Heptadecanoic acid (C17:0) or Oleic acid-d2 at 1 mg/mL in methanol.

-

Solvents: LC-MS grade methanol (MeOH), methyl-tert-butyl ether (MTBE), and water.

-

Sample: 50 µL of plasma.

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer and centrifuge.

-

Nitrogen evaporator.

Protocol:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of cold methanol.

-

Add 10 µL of the Internal Standard Stock Solution. Vortex briefly.

-

-

Lipid Extraction (MTBE Method):

-

Add 0.4 mL of cold MTBE to the sample mixture.

-

Vortex vigorously for 10 minutes at 4°C.

-

Add 200 µL of water to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.[4]

-

Carefully collect the upper organic layer (containing lipids) and transfer it to a new tube. Avoid disturbing the protein pellet at the interface.

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

-

Derivatization (for GC-MS) or Reconstitution (for LC-MS):

-

For LC-MS (recommended): Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., Acetonitrile/Isopropanol 1:1 v/v).

-

For GC-MS: For fatty acid analysis, derivatization to fatty acid methyl esters (FAMEs) is required. Add 1 mL of 2.5% sulfuric acid in methanol and heat at 70°C for 1 hour.[5] After cooling, add hexane and water to extract the FAMEs.

-

-

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-